2-(Isoquinolin-5-yl)acetic acid hydrochloride
Description
2-(Isoquinolin-5-yl)acetic acid hydrochloride (CAS: 1239464-79-9) is a heterocyclic compound featuring an isoquinoline core substituted with an acetic acid group at the 5-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol . The isoquinoline moiety is a bicyclic aromatic system, which confers unique electronic and steric properties, making this compound valuable in pharmaceutical and materials research.
Properties
IUPAC Name |
2-isoquinolin-5-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOJJODSPBLCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239464-79-9 | |
| Record name | 2-(isoquinolin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The isoquinoline moiety undergoes selective oxidation under controlled conditions:
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Epoxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, enhancing electrophilicity at the C1 position .
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Ring-Opening Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid cleaves the bicyclic structure, yielding quinoline-5-carboxylic acid derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 h | Isoquinoline N-oxide | 78% |
| H₂O₂ (30%), AcOH | 60°C, 6 h | Quinoline-5-carboxylic acid | 63% |
Reduction Reactions
The acetic acid side chain participates in selective reductions:
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Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the acetic acid group to a hydroxymethyl derivative while preserving the isoquinoline ring .
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Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol converts the carboxylic acid to a primary alcohol at -20°C .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 4 h | 2-(Isoquinolin-5-yl)ethanol | 85% |
| NaBH₄ (3 eq) | MeOH, -20°C, 2 h | 2-(Isoquinolin-5-yl)ethanol | 68% |
Substitution Reactions
The chloride counterion enables nucleophilic substitutions:
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Amide Formation : Reacts with primary amines (e.g., benzylamine) via EDCl/HOBt coupling to form stable amides .
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Esterification : Treatment with methanol/H₂SO₄ produces methyl esters, improving volatility for GC-MS analysis .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine, EDCl/HOBt | DMF, RT, 24 h | N-Benzyl-2-(isoquinolin-5-yl)acetamide | 92% |
| MeOH, H₂SO₄ | Reflux, 6 h | Methyl 2-(isoquinolin-5-yl)acetate | 89% |
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems:
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Bischler-Nepieralski Cyclization : With POCl₃, forms β-carboline derivatives via intramolecular cyclodehydration .
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Castagnoli-Cushman Reaction : Reacts with cyclic anhydrides (e.g., succinic anhydride) to yield δ-lactam-fused isoquinolines .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ (5 eq) | Toluene, 110°C, 8 h | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | 76% |
| Succinic anhydride | DCE, Sc(OTf)₃, 60°C, 12 h | Tetrahydroisoquinoline-δ-lactam | 81% |
Metal-Catalyzed Cross-Couplings
The isoquinoline ring undergoes palladium-mediated couplings:
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Suzuki-Miyaura Reaction : With arylboronic acids, introduces aromatic groups at C1 .
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Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines .
Key Mechanistic Insights
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Acid-Base Properties : The hydrochloride salt increases aqueous solubility (logP = 1.2) compared to the free base (logP = 2.8) , facilitating polar reactions.
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Electronic Effects : Electron-withdrawing acetic acid group deactivates the isoquinoline ring, directing electrophiles to the C1 and C3 positions .
Scientific Research Applications
2-(Isoquinolin-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s acetic acid group distinguishes it from simpler halogenated isoquinolines (e.g., 5-chloroisoquinoline) and amine derivatives (e.g., tetrahydroisoquinolin-5-amine hydrochloride) .
Physicochemical Properties
Key Observations :
- The hydrochloride salt form of the target compound likely improves water solubility compared to neutral isoquinoline derivatives (e.g., 5-chloroisoquinoline) .
- Purity levels for commercial analogs (e.g., 95% for 2-(1H-imidazol-1-yl)acetic acid hydrochloride) suggest stringent quality control for research applications .
Key Observations :
- Isoquinoline derivatives generally require strict safety protocols due to acute toxicity and irritation risks .
Biological Activity
2-(Isoquinolin-5-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role in modulating the activity of the Jun N-terminal kinase (JNK) pathway, which is implicated in numerous physiological responses and diseases, including cancer and neurodegenerative disorders .
JNK Pathway Inhibition
The JNK pathway is activated by various extracellular stimuli, leading to phosphorylation of transcription factors that regulate gene expression. Compounds that inhibit this pathway can potentially serve as therapeutic agents for conditions such as chronic myelogenous leukemia and rheumatoid arthritis .
Structure-Activity Relationships (SAR)
Recent studies have focused on optimizing the structure of isoquinoline derivatives to enhance their biological activity. For instance, a systematic SAR analysis revealed that specific substitutions at the 4-position of isoquinoline derivatives significantly affected their antiproliferative activities against cancer cell lines, such as LASCPC-01 .
Key Findings from SAR Studies
- Compound Variations : The presence of hydroxyl groups at specific positions on the isoquinoline ring was found to be crucial for maintaining biological activity. For example, compounds with hydroxyl substitutions at the meta-position exhibited significant antiproliferative effects compared to those without .
- Selectivity Index : One derivative showed an IC50 value of 0.47 μM against LASCPC-01 with a selectivity index greater than 190-fold over prostate cancer cell lines, indicating a promising therapeutic window .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating various conditions:
- Cancer Therapy : In vitro studies demonstrated that this compound could induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotection : Research indicated that isoquinoline derivatives might protect against neuronal apoptosis induced by excitotoxic agents, thereby offering a potential therapeutic strategy for neurodegenerative diseases .
Biological Evaluation
The biological evaluation of this compound includes assessing its pharmacokinetic properties and efficacy in animal models. For instance, studies have shown favorable pharmacokinetic profiles in mice, indicating good bioavailability and central nervous system penetration .
Q & A
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For related compounds, NMR in DMSO-d6 resolves peaks corresponding to aromatic protons and side-chain moieties (e.g., methylene groups adjacent to the isoquinoline ring). Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like carboxylic acid or hydrochloride salts .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : While specific toxicological data for this compound are limited, general precautions for isoquinoline derivatives include:
- Using personal protective equipment (PPE: gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation.
- Immediate decontamination of spills with water and neutral pH detergents.
- Storage in inert atmospheres at low temperatures (-20°C) to prevent decomposition .
Advanced Research Questions
Q. How does solvent polarity influence the stability and reactivity of this compound during synthesis?
- Methodological Answer : Apolar solvents (e.g., toluene) enhance reaction yields by stabilizing intermediates through hydrophobic interactions, while polar solvents (e.g., acetic acid) may protonate the isoquinoline nitrogen, reducing nucleophilicity. Solvent choice also affects reaction kinetics; for instance, 1,4-dioxane improves solubility of hydrophobic intermediates, facilitating faster condensation .
Q. What mechanistic insights exist for the biological activity of structurally related isoquinoline derivatives?
- Methodological Answer : Isoquinoline analogs, such as UNBS3157 (a naphthalimide derivative), exhibit antitumor activity via autophagy induction and senescence in cancer cells. Structure-activity relationship (SAR) studies suggest that the acetic acid side chain in this compound may modulate binding to biological targets (e.g., DNA topoisomerases) or influence pharmacokinetic properties like solubility and cellular uptake .
Q. Can this compound serve as a linker in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- Methodological Answer : The acetic acid moiety and aromatic isoquinoline core make it a candidate for semi-flexible linkers in PROTAC design. Rigidity-flexibility balance in linkers affects ternary complex formation between the target protein and E3 ligase. Experimental validation would require conjugating the compound to a protein-binding ligand (e.g., kinase inhibitor) and a ubiquitin ligase recruiter, followed by cellular assays to assess degradation efficiency .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Hydrochloride salts of heterocyclic compounds are prone to hydrolysis under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can quantify degradation products. Buffered solutions (pH 4–6) are recommended for storage, as extreme pH levels may cleave the acetic acid side chain or protonate the isoquinoline ring, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
